molecular formula C12H16N2O3 B601573 Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate CAS No. 4792-57-8

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate

Cat. No.: B601573
CAS No.: 4792-57-8
M. Wt: 236.27
InChI Key:
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Description

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a chemical compound known for its unique structure and properties. It contains a hydrazone functional group, which is a key feature in many organic synthesis reactions. This compound is often used in various scientific research applications due to its versatile chemical behavior.

Scientific Research Applications

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a derivative of ester and is an intermediate in the synthesis of Apixaban . Apixaban is a novel oral Xa factor inhibitor developed jointly by Bristol-Myers Squibb and Pfizer . The primary target of this compound is the Xa factor, an important coagulation factor .

Mode of Action

The compound works by inhibiting the Xa factor, which plays a crucial role in the coagulation cascade . By inhibiting this factor, the compound can prevent the formation of thrombin and thrombus .

Biochemical Pathways

The inhibition of the Xa factor disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin . This prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events .

Pharmacokinetics

Apixaban, which this compound is an intermediate of, is known for its good bioavailability and high selectivity . It has multiple elimination pathways, making it potentially suitable for patients with liver disease or kidney impairment .

Result of Action

The inhibition of the Xa factor leads to a decrease in thrombin generation and thrombus formation . This can help prevent thromboembolic events, such as stroke and systemic embolism, in patients with nonvalvular atrial fibrillation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions . It is recommended to be stored sealed in a dry environment at 2-8°C . Its solubility in chloroform and methanol is slight , which could influence its bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-methoxyphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group into amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens and nitrating agents are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate
  • Ethyl 2-[2-(4-methylphenyl)hydrazinylidene]propanoate

Uniqueness

Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is unique due to its specific hydrazone structure and the presence of a methoxy group on the aromatic ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILMOULYWLOUCM-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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